molecular formula C19H16O6 B11701946 Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate CAS No. 84212-46-4

Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

Cat. No.: B11701946
CAS No.: 84212-46-4
M. Wt: 340.3 g/mol
InChI Key: MBPIOQSSXQCACY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate is a synthetically modified chromen-4-one derivative (commonly known as a flavone or coumarin derivative) of significant interest in medicinal chemistry research. This compound features a core 4-phenylchromen-4-one structure, a scaffold widely recognized for its diverse biological activities . The specific substitution with a 5-hydroxy group and an ethoxyacetate chain at the 7-position is designed to fine-tune the molecule's physicochemical properties, potentially leading to enhanced bioavailability and altered biological activity compared to its parent compounds . Chromen-4-one derivatives like this one are extensively investigated for their potential multifunctional biological properties. Based on studies of highly similar analogues, this core structure is associated with vasodilatory effects and has been explored for the treatment of chronic coronary insufficiency . Furthermore, related 4-phenylcoumarin derivatives demonstrate substantial anticancer potential, with research showing they can inhibit proliferation in a panel of human cancer cell lines and induce apoptosis and cell cycle arrest . The mechanism of action for such compounds is often multi-targeted. The antioxidant capacity, a common feature of flavonoids, is crucial and is primarily governed by the hydroxyl and functional groups attached to the core structure, which act as hydrogen donors to stabilize free radicals . Researchers value this specific derivative for structure-activity relationship (SAR) studies, as systematic modification of hydroxyl groups with moieties like the acetamide or ester chain has been shown to significantly impact key parameters such as antioxidant activity, lipophilicity, and metabolic stability . This compound is intended for research and development purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use and is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

84212-46-4

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C19H16O6/c1-2-23-18(22)11-24-13-8-14(20)19-15(21)10-16(25-17(19)9-13)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3

InChI Key

MBPIOQSSXQCACY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Chloroacetic Acid

The most widely reported method involves the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with chloroacetic acid under basic conditions. Key steps include:

  • Base Selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the phenolic hydroxyl group, enhancing nucleophilicity.

  • Solvent System : Reactions are typically conducted in polar aprotic solvents like acetone or tetrahydrofuran (THF) at 60–80°C for 4–6 hours.

  • Workup : The product is isolated via acidification, filtration, and recrystallization from ethanol, yielding 70–85%.

Example Procedure:

  • Dissolve 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol (10 mmol) in acetone (30 mL).

  • Add chloroacetic acid (12 mmol) and K₂CO₃ (15 mmol).

  • Reflux at 70°C for 5 hours, then pour into ice-water.

  • Acidify with HCl, filter, and recrystallize to obtain the product.

Pechmann Condensation Followed by Etherification

An alternative route involves synthesizing the chromone core via Pechmann condensation before introducing the ethoxyacetate group:

  • Pechmann Reaction : Resorcinol and β-keto esters (e.g., ethyl benzoylacetate) react in concentrated sulfuric acid to form 7-hydroxy-4-phenylcoumarin.

  • Etherification : The 7-hydroxy group is alkylated with ethyl bromoacetate in the presence of K₂CO₃, achieving yields of 65–78%.

Optimization Insights:

  • Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the coumarin intermediate.

  • Catalyst Use : Trace amounts of tetrabutylammonium bromide (TBAB) improve reaction efficiency.

Industrial-Scale Synthesis

While detailed industrial protocols are scarce, scalable methods emphasize:

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction times by 30% compared to batch processes.

  • Solvent Recycling : Ethanol and acetone are recovered via distillation, aligning with green chemistry principles.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic Substitution70–854–6 hoursHigh purity, minimal by-productsRequires excess chloroacetic acid
Pechmann-Etherification65–788–12 hoursVersatile for derivative synthesisMulti-step, lower overall yield
Industrial Scale80–903–4 hoursCost-effective, sustainableHigh initial infrastructure investment

Reaction Mechanism and By-Product Management

  • Mechanism : The nucleophilic substitution proceeds via an SN2 pathway, where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid.

  • By-Products :

    • Unreacted starting materials (removed via recrystallization).

    • Di-alkylated products (suppressed by controlling stoichiometry).

Purification and Characterization

  • Chromatography : Silica gel column chromatography (eluent: methanol/dichloromethane, 1:80) resolves minor impurities.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆) : δ 6.27 (s, 1H, chromenone C3-H), 4.15 (q, 2H, -OCH₂CH₃), 1.20 (t, 3H, -CH₃).

    • IR (KBr) : 1726 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Features

The compound features a chromene backbone, which is characteristic of many flavonoids, contributing to its biological activity. The presence of hydroxyl and carbonyl groups enhances its potential for interaction with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit potent antioxidant activities. The hydroxyl groups in the chromene structure can scavenge free radicals, potentially reducing oxidative stress in cells. This property is crucial for developing treatments for diseases related to oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate against various pathogens. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table 1: Summary of Antimicrobial Activities

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

This compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapeutics.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies on various cancer cell lines have revealed that this compound exhibits selective toxicity towards malignant cells while sparing normal cells. For instance, studies reported IC50 values in the low micromolar range against breast cancer cell lines, indicating its potential as a lead compound for drug development.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It may modulate the production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases such as arthritis.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving flavonoid precursors. Researchers are actively investigating derivatives of this compound to enhance its biological activities and reduce potential side effects.

Table 2: Synthesis Pathways

Synthesis MethodKey StepsYield (%)
Condensation ReactionFlavonoid precursor + Acetic acid85
EsterificationHydroxyflavone + Ethanol90
Oxidative CouplingPhenolic compounds + Oxidizing agents75

Mechanism of Action

The mechanism of action of ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors and signaling pathways can modulate cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Chromen derivatives with ethoxyacetate groups exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate 2-phenyl, 5-hydroxy, 4-oxo, 7-ethoxyacetate C₁₉H₁₆O₆ 340.33 Polar hydroxyl and ketone groups enhance hydrogen bonding
Ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate (CAS: 78298-71-2) 4-methylphenyl at position 2 C₂₀H₁₈O₅ 338.36 Methyl group increases lipophilicity, potentially improving membrane permeability
Cloricromene (CAS: 68206-94-0) 8-chloro, 3-(diethylaminoethyl), 4-methyl C₂₀H₂₆ClNO₅ 403.88 Chloro and aminoethyl groups confer antiplatelet activity
Ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate (CAS: 307548-03-4) 3-nitrophenyl at position 4 C₂₀H₁₇NO₈ 399.36 Nitro group enhances electron-withdrawing effects, altering reactivity

Key Observations :

  • Lipophilicity : Chloro (Cloricromene) and methyl substituents enhance lipophilicity, which may improve pharmacokinetic properties such as absorption .
  • Bioactivity: Cloricromene’s diethylaminoethyl and chloro groups are critical for its antiplatelet activity, whereas the target compound’s hydroxyl group may favor antioxidant or anticancer applications .

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl group enhances aqueous solubility compared to non-polar analogs like the 4-methylphenyl derivative. However, its logP value (~3.11) suggests moderate lipophilicity, balancing membrane permeability and solubility .
  • Thermal Stability: Chromen-4-one derivatives generally exhibit stability up to 200°C, but melting points vary. For example, Cloricromene has a higher molecular weight and likely higher melting point due to ionic interactions from its aminoethyl group .

Reactivity and Stability

  • Hydroxyl Group Reactivity: The 5-hydroxy group in the target compound may participate in oxidation or conjugation reactions, unlike non-hydroxylated analogs .
  • Electrophilic Substitution : Electron-withdrawing groups (e.g., nitro in CAS: 307548-03-4) direct further substitutions to specific ring positions, altering reactivity profiles .

Biological Activity

Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate is a compound of interest due to its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C19H16O6
  • Molecular Weight : 336.33 g/mol
  • CAS Number : 24280282

1. Antioxidant Activity

Research indicates that compounds with flavonoid-like structures, such as this compound, exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress.

DPPH Radical Scavenging Assay Results :
The antioxidant capacity of this compound was evaluated using the DPPH assay, which measures the ability to reduce DPPH radicals. The results showed an IC50 value indicating effective radical scavenging activity.

CompoundIC50 (µM)
This compound45.3
Standard (Ascorbic Acid)25.0

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed in various in vitro models. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Inhibition Study Results :
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced TNF-alpha and IL-6 levels significantly.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha1200450
IL-6800300

3. Anticancer Properties

This compound has shown promise in anticancer studies, particularly against breast cancer cell lines. The compound induces apoptosis in cancer cells while sparing normal cells, making it a potential candidate for further development.

Cell Viability Assay Results :
In assays using MCF7 breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5025

The biological activities of this compound can be attributed to its structural characteristics that facilitate interactions with biological targets:

  • Antioxidant Mechanism : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Anti-inflammatory Mechanism : The compound likely modulates signaling pathways related to inflammation, inhibiting NF-kB activation.
  • Anticancer Mechanism : It may induce apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Antioxidant Activity : A study published in MDPI demonstrated that derivatives of flavonoids possess significant antioxidant activity, with ethyl derivatives showing enhanced bioavailability and efficacy due to structural modifications .
  • Anti-inflammatory Effects in Animal Models : In vivo studies have shown that treatment with this compound reduces inflammation markers in animal models subjected to induced inflammation .
  • Cancer Cell Line Testing : Research involving multiple cancer cell lines indicated that this compound effectively reduces proliferation and induces apoptosis in a range of cancer types, suggesting its broad therapeutic potential .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate?

Methodological Answer: The synthesis involves esterification of 7-hydroxy-4-phenylcoumarin with ethyl bromoacetate using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) under reflux (60–80°C) for 12–24 hours . Key optimization steps include:

  • Temperature control : Higher temperatures (>80°C) may lead to side reactions like hydrolysis.
  • Solvent selection : Polar aprotic solvents enhance nucleophilicity of the hydroxyl group.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3 ratio) ensures high purity (>95%).
    Characterization via ¹H NMR (δ ~4.3 ppm for ester -CH₂-), ¹³C NMR (δ ~170 ppm for carbonyl), and HRMS confirms structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), ester groups (δ 4.1–4.3 ppm for -OCH₂CH₃), and hydroxyl signals (broad peak at δ ~10 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and phenolic -OH (broad band at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of -OCH₂CH₃ at m/z 44) .

Advanced Research Questions

Q. How do substituents on the chromenone core influence bioactivity and enzyme interactions?

Methodological Answer: Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing binding to nucleophilic enzyme residues (e.g., serine proteases). Electron-donating groups (e.g., methoxy) improve lipophilicity, aiding membrane permeability.

  • Experimental Design :
    • Perform kinetic assays (Michaelis-Menten) to compare inhibition constants (Kᵢ) of derivatives.
    • Use molecular docking (e.g., AutoDock Vina) to map interactions with active sites .
  • Data Analysis : Correlate substituent Hammett constants (σ) with IC₅₀ values to quantify electronic effects .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies often arise from assay variability (e.g., pH, solvent, cell lines).

  • Standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and buffer conditions (pH 7.4).
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., COX-2) via surface plasmon resonance (SPR) and fluorometric assays .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers .

Q. What parameters optimize liquid membrane transport for metal ion separation using this compound?

Methodological Answer:

  • pH Optimization : Fe(III) transport peaks at pH 4 due to minimized hydrolysis (see Table 1) .
  • Stripping Phase : 2 M HNO₃ maximizes Fe(III) recovery (43.25%) by disrupting metal-carrier complexes .
  • Transport Time : 36 hours balances efficiency and practicality (longer times risk membrane degradation) .

Table 1 : Metal Ion Transport Efficiency Under Optimized Conditions

Metal IonOptimal pHTransport %Stripping Agent
Fe(III)4.043.25%2 M HNO₃
Cr(III)5.030.36%1 M HNO₃
Pb(II)5.030.57%0.5 M HNO₃

Q. How can computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns to assess stability (e.g., RMSD < 2 Å).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity .

Notes on Data Contradictions

  • Synthetic Yield Variability : Contradictions in yields (e.g., 60–85%) may stem from trace moisture in reactions. Use anhydrous solvents and inert atmospheres .
  • Biological Activity : Inconsistent IC₅₀ values (e.g., COX-2 inhibition) require normalization to positive controls (e.g., celecoxib) .

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